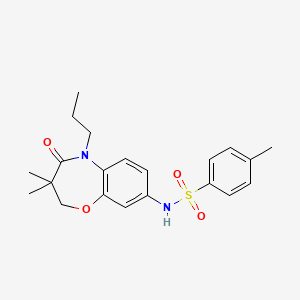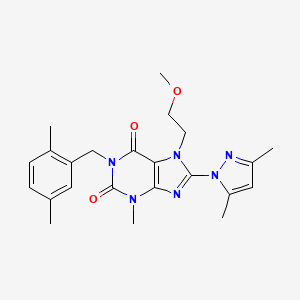![molecular formula C20H13N3O4S B2891799 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate CAS No. 477871-08-2](/img/structure/B2891799.png)
4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.
Final coupling and esterification: The final step involves coupling the pyrimidine-phenyl intermediate with the thiophene-2-carboxylate moiety, followed by esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions could target the cyano group or the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure might offer advantages in terms of binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate: This compound itself.
[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c1-26-19(24)14(12-21)11-15-8-9-22-18(23-15)13-4-6-16(7-5-13)27-20(25)17-3-2-10-28-17/h2-11H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEWZFMHHCTEEK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
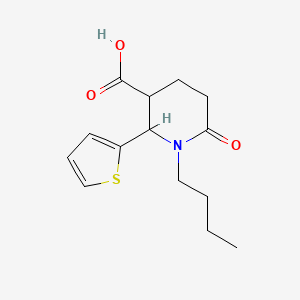
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)
methyl}naphthalen-2-ol](/img/structure/B2891720.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)
![(Benzyloxy)[(2-chlorophenyl)methyl]amine](/img/structure/B2891724.png)
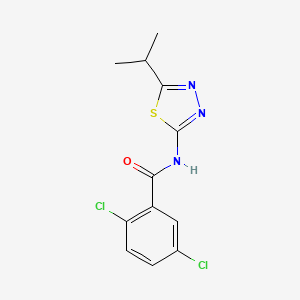
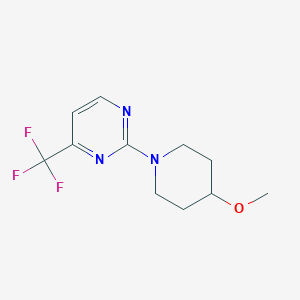
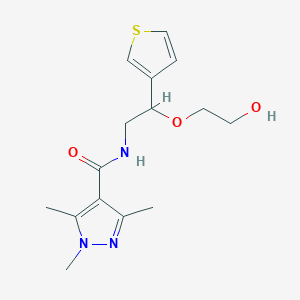
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2891733.png)
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/new.no-structure.jpg)
